Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate is a complex chemical compound with significant potential in scientific research. Its IUPAC name is ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. The compound is identified by the CAS number 303145-14-4 and has a molecular formula of C21H22N4O4S2, with a molecular weight of approximately 458.55 g/mol .
This compound falls under the category of pyrido-triazine derivatives and is primarily used in pharmaceutical and biochemical research. It is available through various chemical suppliers such as BenchChem and Sigma-Aldrich, which provide detailed product information including purity levels and synthesis methods .
The synthesis of ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions such as temperature, solvents used (e.g., dimethylformamide or dichloromethane), and catalysts (if applicable) are crucial for optimizing yield and purity.
The molecular structure of ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate can be represented using various chemical notation systems:
InChI=1S/C21H22N4O4S2/c1-2-29-19(27)17-13-8-4-3-5-9-14(13)31-18(17)23-16(26)12-30-20-22-15-10-6-7-11-25(15)21(28)24-20/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
This detailed representation provides insight into the connectivity and stereochemistry of the compound.
The compound is typically characterized as a solid with a purity level often reported around 95%. Its stability and solubility profiles are essential for its application in laboratory settings.
Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate can participate in various chemical reactions typical for compounds containing amide and ester functional groups:
Technical details regarding reaction conditions such as pH levels and temperature are critical for successful transformations.
The mechanism of action for ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors relevant in pharmacological contexts. Research indicates that similar compounds exhibit activity against specific biological pathways or cellular processes.
The compound exhibits:
Key chemical properties include:
Data regarding these properties are essential for practical applications in research settings.
Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate has potential applications in:
The versatility of this compound makes it valuable for various scientific inquiries across multiple disciplines.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5